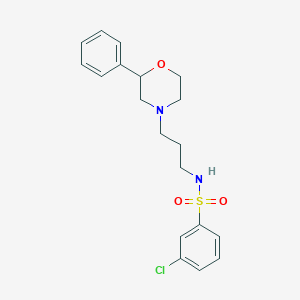

3-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c20-17-8-4-9-18(14-17)26(23,24)21-10-5-11-22-12-13-25-19(15-22)16-6-2-1-3-7-16/h1-4,6-9,14,19,21H,5,10-13,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKJFEHGQBSZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzenesulfonamide core, followed by the introduction of the 3-chloro substituent. The morpholino group is then attached via a nucleophilic substitution reaction, using appropriate reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and properties.

Reduction: Reduction reactions can be used to remove specific substituents or modify the compound’s structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry: It can be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs (Table 1) highlight the impact of substituents and side chains:

Key Observations:

- Substituent Position : The 3-chloro group in the target compound contrasts with 4-chloro analogs (e.g., 2c and 35 ). Positional differences influence electronic effects (e.g., para-substituents may enhance steric hindrance or alter binding pocket interactions).

- Amine Side Chains: The morpholino group in the target compound provides rigidity compared to piperidine (PZ-1361 ) or quinoline-based chains (Compound 35 ). This rigidity may enhance selectivity in receptor binding.

- Halogen Effects : Fluorine ( ) increases electronegativity and metabolic stability compared to chlorine, while trifluoromethyl groups ( ) enhance lipophilicity.

Physicochemical and Spectroscopic Properties

Melting Points and Stability:

- Compounds in exhibit melting points between 92–19°C, influenced by halogen type and side-chain bulk. The target compound’s morpholino group may elevate its melting point due to crystallinity.

- Spectroscopic Trends :

Biological Activity

3-Chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C19H23ClN2O3S. Its structure includes a chlorinated benzene ring, a sulfonamide group, and a morpholine derivative, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism suggests potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- NLRP3 Inflammasome Modulation : Research indicates that compounds similar to this compound can inhibit the NLRP3 inflammasome, which plays a critical role in various diseases including Alzheimer's and myocardial infarction. The modulation of this pathway could enhance its therapeutic profile .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of sulfonamide derivatives. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Related sulfonamides exhibited MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .

Anticancer Activity

Research into the anticancer properties of similar sulfonamide compounds suggests that they may inhibit tumor cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some analogs have been shown to induce cell cycle arrest in cancer cells, which may be a critical factor in their anticancer efficacy.

- Apoptosis Induction : These compounds may also trigger apoptosis in malignant cells, further highlighting their potential as chemotherapeutic agents.

Case Studies and Research Findings

Recent studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Inflammasome Inhibition : A study identified novel analogs that inhibited the NLRP3 inflammasome with IC50 values as low as 0.42 μM, suggesting that modifications on the sulfonamide moiety can enhance inhibitory potency .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzenesulfonamide derivatives revealed that specific substitutions on the benzene ring significantly affect biological activity, indicating that careful structural modifications could optimize therapeutic effects .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | Similar structure with chlorine at position 2 | Exhibits antimicrobial and anticancer properties |

| N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | Lacks chlorine substitution | Potentially less reactive but retains some biological activity |

The presence of chlorine in this compound is expected to enhance its reactivity and biological activity compared to its non-chlorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.